Product packaging for 2-(2-Bromoethoxy)-1,1-difluorocyclopropane(Cat. No.:CAS No. 1955523-91-7)

2-(2-Bromoethoxy)-1,1-difluorocyclopropane

Cat. No.: B2727603
CAS No.: 1955523-91-7
M. Wt: 201.011
InChI Key: KOGZKWGYNINJSI-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)-1,1-difluorocyclopropane (CAS 1955523-91-7) is a bifunctional chemical building block with molecular formula C5H7BrF2O and molecular weight 201.01 g/mol . This compound features both a 1,1-difluorocyclopropane ring system and a bromoethoxy linker, creating valuable opportunities for synthetic elaboration. The structural configuration combines the enhanced metabolic stability and electronic properties associated with gem-difluoro cycles with the versatile reactivity of an alkyl bromide handle . This reagent serves primarily in medicinal chemistry and materials science research, where it functions as a key intermediate for the incorporation of the 1,1-difluorocyclopropane moiety into target molecules. The significant research interest in this compound class is demonstrated by its appearance in 59 patent annotations, highlighting its value in developing novel chemical entities . The bromoethoxy side chain acts as a flexible spacer, enabling conjugation reactions and nucleophilic substitutions, while the gem-difluorocyclopropane ring introduces characteristic steric and electronic influences that can dramatically alter molecular properties . Researchers utilize this compound to develop pharmaceutical candidates, agrochemicals, and advanced materials, leveraging the unique properties imparted by fluorine substituents. The presence of fluorine atoms can significantly influence lipophilicity, metabolic stability, and membrane permeability in bioactive molecules . The compound is offered with high purity (95%+) suitable for research applications . Proper handling procedures should be followed, using appropriate personal protective equipment and engineering controls. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BrF2O B2727603 2-(2-Bromoethoxy)-1,1-difluorocyclopropane CAS No. 1955523-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoethoxy)-1,1-difluorocyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrF2O/c6-1-2-9-4-3-5(4,7)8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGZKWGYNINJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955523-91-7
Record name 2-(2-bromoethoxy)-1,1-difluorocyclopropane
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Synthetic Methodologies and Precursor Chemistry of 2 2 Bromoethoxy 1,1 Difluorocyclopropane

Strategies for the Construction of the Difluorocyclopropane Ring System

The formation of the difluorocyclopropane moiety is a cornerstone of synthesizing the target molecule. The primary strategies revolve around the generation and subsequent reaction of difluorocarbene (:CF₂), a highly reactive intermediate.

Carbene Additions and Cycloaddition Reactions (e.g., difluorocarbene sources)

The addition of difluorocarbene to an alkene is the most prevalent method for creating the 1,1-difluorocyclopropane ring. researchgate.net The efficiency of this cycloaddition is heavily dependent on the method used to generate the difluorocarbene.

A well-established method for generating difluorocarbene involves the thermal decomposition of sodium salts of halodifluoroacetic acids. wikipedia.orgnih.gov Sodium chlorodifluoroacetate (ClCF₂CO₂Na) has been widely used, though it often requires high temperatures (around 180-190 °C) and an excess of the reagent. nih.govgoogle.com The process begins with the decarboxylation of the salt to form a chlorodifluoromethyl anion (ClCF₂⁻), which then eliminates a chloride ion to yield difluorocarbene. wikipedia.org

A significant improvement in this area is the use of sodium bromodifluoroacetate (BrCF₂CO₂Na). google.comorganic-chemistry.org This reagent is advantageous as it generates difluorocarbene at lower temperatures and is not hygroscopic, making it easier to handle. organic-chemistry.orgresearchgate.net The reaction with BrCF₂CO₂Na often proceeds with higher yields and requires smaller amounts of the reagent compared to its chloro-analogue. google.comorganic-chemistry.org For instance, the reaction of 1,1-diphenylethylene (B42955) with sodium bromodifluoroacetate resulted in a 99% conversion yield, whereas sodium chlorodifluoroacetate only yielded 64% under similar conditions. google.com

Table 1: Comparison of Difluorocarbene Precursors

Precursor Typical Reaction Temperature Key Advantages Key Disadvantages
Sodium Chlorodifluoroacetate 180-190 °C Readily available High temperatures, excess reagent needed, hygroscopic

Organometallic reagents provide a milder alternative for generating difluorocarbene. The combination of (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) and a catalytic amount of sodium iodide (NaI) is a widely used and effective system. beilstein-journals.orgst-andrews.ac.ukacs.org This method, often referred to as the Prakash-Hu or Ruppert-Prakash reagent system, is compatible with a range of functional groups and proceeds under relatively mild conditions. researchgate.netbeilstein-journals.org The reaction mechanism involves the formation of a trifluoromethyl anionoid, which then undergoes α-elimination to produce difluorocarbene. acs.orgnih.gov This system has been successfully applied to the difluorocyclopropanation of various alkenes, including those that are electron-rich or electron-poor. beilstein-journals.org The use of continuous flow technology with the TMSCF₃-NaI system has been shown to enable controlled generation of difluorocarbene, leading to high yields and reduced reaction times. organic-chemistry.orgresearchgate.net

Other organometallic precursors for difluorocarbene include:

Trimethyl(trifluoromethyl)tin: Can generate difluorocarbene either thermally or through iodide ion induction. nih.gov

Bis(trifluoromethyl)cadmium and Tris(trifluoromethyl)bismuth: These reagents can also serve as sources of difluorocarbene. nih.gov

Microwave irradiation has emerged as a technique to significantly accelerate the difluorocyclopropanation reaction. organic-chemistry.org When using sodium chlorodifluoroacetate, microwave-assisted protocols can reduce reaction times from hours to mere minutes. organic-chemistry.org This method also allows for the use of lower-boiling point solvents, simplifying product purification. organic-chemistry.org A study demonstrated that using THF as a solvent under microwave irradiation at 170°C, the reaction was complete within five minutes, offering a more environmentally friendly and efficient alternative to traditional thermal methods. organic-chemistry.org

Recent advancements have led to the development of visible-light-mediated methods for synthesizing difluorocyclopropanes. bohrium.comresearchgate.net These approaches often involve the reaction of diazo compounds with gem-difluoroalkenes under visible light, sometimes without the need for a photocatalyst. bohrium.com This method is noted for its mild reaction conditions, operational simplicity, and broad substrate scope. bohrium.com It provides a direct, single-step synthesis of various sterically hindered gem-difluorocyclopropanes with excellent stereoselectivity. bohrium.com Another visible-light-promoted strategy involves the ring-opening functionalization of aryl gem-difluorocyclopropanes, which allows for the construction of CF₃-containing architectures. nih.govacs.org

Alternative Cyclopropane (B1198618) Formation Strategies

While carbene addition is the dominant strategy, other methods for forming the difluorocyclopropane ring exist, though they are less common. researchgate.net These can include intramolecular cyclizations and functional group transformations on pre-existing fluorinated rings. nih.gov For instance, Michael-induced ring closure (MIRC) represents an alternative pathway. researchgate.net These methods can be particularly useful for synthesizing difluorocyclopropanes with electron-withdrawing substituents, which can be challenging substrates for carbene-based methods. nih.gov Additionally, palladium-catalyzed defluorinative functionalization of gem-difluorocyclopropanes offers a route to modify these structures. rsc.org

Intramolecular Wurtz-type Reactions

While the intermolecular Wurtz reaction, which involves the coupling of two alkyl halides with sodium metal to form a new alkane, is a classic organic reaction, its intramolecular variant has found utility in the synthesis of strained ring compounds. organic-chemistry.orgwikipedia.org In the context of difluorocyclopropane synthesis, this approach is less common but offers a potential pathway. researchgate.net The reaction would theoretically involve a precursor molecule containing two appropriately positioned halide atoms, which upon treatment with a reducing metal like sodium, would undergo cyclization to form the three-membered ring. wikipedia.org The mechanism is believed to involve a metal-halogen exchange, potentially forming an organometallic intermediate that then undergoes nucleophilic substitution to close the ring. wikipedia.org However, the efficiency of this method can be limited by competing side reactions. wikipedia.org

Michael-Induced Ring Closure (MIRC)

The Michael-Induced Ring Closure (MIRC) reaction is a powerful and versatile method for the formation of cyclopropane rings with a high degree of stereocontrol. rsc.org This reaction involves the conjugate addition of a nucleophile (the Michael donor) to an activated alkene (the Michael acceptor), followed by an intramolecular nucleophilic substitution that closes the ring. rsc.org In the synthesis of difluorocyclopropane derivatives, a suitable precursor would be a gem-difluoroalkene bearing an appropriately positioned leaving group. The addition of a nucleophile would initiate the ring closure. The stereochemical outcome of the MIRC reaction is often highly predictable, making it a valuable tool in asymmetric synthesis. rsc.org While less common than carbene-based methods for difluorocyclopropanation, MIRC offers an alternative strategy for constructing the strained difluorocyclopropane ring system. researchgate.net

Introduction of the Bromoethoxy Moiety

The introduction of the bromoethoxy group onto the difluorocyclopropane scaffold is a critical step in the synthesis of the target compound. This is typically achieved through etherification followed by bromination.

Etherification Reactions in the Presence of Fluorinated Cyclopropanes

The formation of the ether linkage in the presence of a fluorinated cyclopropane ring can be achieved through various standard etherification protocols. One common approach involves the reaction of a difluorocyclopropyl alcohol with an appropriate ethylating agent under basic conditions. The high electronegativity of the fluorine atoms can influence the reactivity of the adjacent functional groups, a factor that needs to be considered when selecting reaction conditions. nih.gov Alternatively, the reaction can proceed via nucleophilic substitution, where a difluorocyclopropoxide acts as the nucleophile attacking an ethyl halide or a similar electrophile. The choice of base and solvent is crucial to optimize the yield and minimize side reactions.

Bromination Strategies for Ethyl Ether Linkages

Once the ethyl ether linkage is established, the terminal methyl group needs to be brominated to yield the desired 2-bromoethoxy moiety. This transformation can be accomplished using various brominating agents. Free-radical bromination is a common method for functionalizing alkanes. byjus.com This typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as AIBN or benzoyl peroxide, and light or heat. The reaction proceeds via a chain mechanism involving bromine radical intermediates. byjus.com

Table 1: Comparison of Bromination Strategies for Ethyl Ethers

StrategyReagentsMechanismKey Considerations
Free-Radical Bromination N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN)Free-radical chain reactionGood for allylic and benzylic positions, can be used for alkanes.
Electrophilic Bromination Br₂ with a Lewis acidElectrophilic addition/substitutionTypically used for unsaturated or aromatic systems.
Ether Cleavage Concentrated HBr or HISₙ1 or Sₙ2 nucleophilic substitutionCan be harsh and may lead to ring-opening of strained systems.

Optimization of Synthetic Routes and Yields for the Compound

The optimization process often involves a systematic variation of reaction parameters to identify the conditions that provide the highest yield of the desired product with the fewest impurities. lboro.ac.uk This can involve screening different bases and solvents for the etherification step or exploring various initiators and reaction times for the bromination step. The stability of the difluorocyclopropane ring under different reaction conditions is a critical consideration throughout the optimization process. cas.cn

Stereochemical Control and Enantioselective Approaches in Synthesis of Difluorocyclopropane Derivatives

The synthesis of specific stereoisomers of difluorocyclopropane derivatives is a significant challenge and an active area of research. nih.govbeilstein-journals.org The introduction of fluorine atoms can create chiral centers, and controlling the stereochemistry is crucial for applications in medicinal chemistry and materials science. beilstein-journals.orgnih.govnih.gov

Enantioselective approaches to difluorocyclopropanes often rely on the use of chiral catalysts or chiral auxiliaries. rsc.orgresearchgate.net For example, asymmetric difluorocyclopropanation can be achieved using chiral phase-transfer catalysts or transition metal complexes with chiral ligands. nih.gov While not as developed as asymmetric epoxidation, significant progress has been made in this area. nih.gov

Another strategy involves the enzymatic resolution of racemic mixtures of difluorocyclopropane derivatives. nih.govbeilstein-journals.org Lipases, for instance, can selectively hydrolyze or esterify one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers with high enantiomeric excess. nih.govbeilstein-journals.org The stereochemical outcome of reactions such as the MIRC can also be controlled by using chiral reagents or catalysts. rsc.org

Table 2: Enantioselective Strategies for Difluorocyclopropane Synthesis

ApproachMethodDescription
Asymmetric Catalysis Chiral phase-transfer catalysts, Chiral transition metal complexesCatalysts with a defined chirality direct the formation of one enantiomer over the other during the cyclopropanation reaction.
Chiral Auxiliaries Covalently attached chiral groupsA chiral auxiliary is attached to the starting material, directing the stereochemical course of the reaction, and is later removed.
Enzymatic Resolution Lipases, EsterasesEnzymes selectively react with one enantiomer in a racemic mixture, allowing for the separation of the enantiomers.

Reactivity and Transformation Pathways of 2 2 Bromoethoxy 1,1 Difluorocyclopropane

Ring-Opening Reactions of the Difluorocyclopropane Moiety

The gem-difluorocyclopropane ring is a highly strained system, with ring strain energies calculated to be around 40 kcal/mol. nih.gov This inherent strain is a primary driving force for ring-opening reactions, which can be initiated by various reagents and conditions, including acids, bases, radicals, and electrophiles. beilstein-journals.orgbeilstein-journals.org These reactions typically involve the cleavage of a C-C bond within the three-membered ring, providing access to a diverse array of linear, monofluorinated organic compounds. rsc.orgrsc.org The presence of the two fluorine atoms significantly influences the regioselectivity of the bond cleavage. beilstein-journals.org

The C-C bonds in a cyclopropane (B1198618) ring are kinetically inert in simple systems, but the introduction of substituents can weaken specific bonds. mdpi.com In gem-difluorocyclopropanes, the bond opposite to the CF₂ group (the distal C-C bond) is generally the most weakened and elongated. beilstein-journals.org This weakening is attributed to the electronic effects of the highly electronegative fluorine atoms. beilstein-journals.org Consequently, many ring-opening reactions of gem-difluorocyclopropanes proceed via the regioselective cleavage of this distal bond. beilstein-journals.orgcas.cn

The cleavage can occur through several mechanistic pathways:

Heterolytic Cleavage: In the presence of acids or electrophiles, the ring can open to form a carbocationic intermediate. nih.govnih.gov The positive charge is stabilized by the substituents on the ring.

Homolytic Cleavage: Under radical conditions, the distal bond can break to form a diradical intermediate. cas.cnbeilstein-journals.org

Concerted Processes: In some transition-metal-catalyzed reactions, the C-C bond cleavage can occur via oxidative addition to the metal center, forming a metallacyclobutane intermediate. rsc.orgcolumbia.edu

The specific pathway and the regioselectivity of the cleavage are highly dependent on the reaction conditions and the nature of the other substituents on the cyclopropane ring. beilstein-journals.org

Under acidic conditions, the ring-opening of cyclopropanes can be initiated. researchgate.netmasterorganicchemistry.com For 2-(2-Bromoethoxy)-1,1-difluorocyclopropane, protonation could occur at either the ether oxygen or one of the fluorine atoms. Protonation of the ether oxygen would enhance its leaving group ability in subsequent steps, while protonation of a fluorine atom could facilitate C-F bond cleavage.

The acid-catalyzed ring-opening of epoxides, which are also three-membered rings, serves as a useful analogy. In that case, protonation of the oxygen makes the ring highly susceptible to nucleophilic attack. khanacademy.orglibretexts.orgpressbooks.pub In the case of difluorocyclopropanes, an acid can promote the cleavage of the distal C-C bond, generating a carbocationic intermediate. This intermediate is then trapped by a nucleophile present in the reaction medium. The stability of the resulting carbocation plays a key role in determining the reaction pathway.

While less common than acid-catalyzed or radical-induced pathways for simple alkyl-substituted difluorocyclopropanes, base-mediated reactions can occur, particularly if there are activating groups present. Strong bases can induce elimination reactions or promote rearrangements. For instance, studies on gem-difluorocyclopropyl ketones show that nucleophilic ring-opening can be induced by thiolate nucleophiles, proceeding through a distal bond cleavage to form a difluoroenolate intermediate. beilstein-journals.org In other systems, strong bases can deprotonate a carbon atom on the ring, leading to a carbanionic intermediate that can undergo rearrangement. rsc.orgcas.cn The specific course of a base-mediated reaction on this compound would depend heavily on the reaction conditions and the strength of the base employed.

The strained C-C bonds of cyclopropanes are susceptible to cleavage under radical conditions. beilstein-journals.orgnih.gov The presence of two fluorine atoms in the ring has been shown to increase the ring strain, making the difluorocyclopropane ring susceptible to cleavage under radical conditions. cas.cn Treatment of difluoro(methylene)cyclopropanes with a radical initiator like 2,2′-azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (n-Bu₃SnH) can lead to the cleavage of the distal bond. cas.cn

The general mechanism involves:

Generation of a radical species.

Attack of the radical on the cyclopropane ring, leading to homolytic cleavage of the distal C-C bond and formation of a more stable radical intermediate. cas.cn

The resulting intermediate can then be trapped or undergo further reactions to yield the final product. cmu.edu

This pathway provides a method for the 1,3-difunctionalization of the carbon skeleton.

Electrophiles can attack the electron density of the C-C bonds in the cyclopropane ring, initiating ring-opening. nih.gov This is particularly effective for aryl-substituted cyclopropanes, which can be activated towards single-electron oxidation to form a radical cation, leading to C-C bond cleavage. nih.gov For this compound, a strong electrophile could induce polarization and cleavage of the distal C-C bond.

For example, reactions of cyclopropanes with electrophilic halogenating agents like N-iodosuccinimide can lead to a 1,3-addition reaction, forming a ring-opened product. researchgate.net Similarly, aryl iodine(I–III) catalysis has been used for the oxidative 1,3-difunctionalization of cyclopropanes. nih.gov This type of reaction involves an initial electrophilic attack on the ring, followed by nucleophilic trapping to yield a 1,3-difunctionalized acyclic product. nih.gov

Reaction TypeInitiator/ReagentKey IntermediateTypical Outcome
Acid-CatalyzedBrønsted or Lewis Acid (e.g., H₂SO₄, BF₃)CarbocationRing-opening and nucleophilic trapping
Base-MediatedStrong Base (e.g., t-BuOK)Carbanion/EnolateRearrangement or elimination
RadicalRadical Initiator (e.g., AIBN) + Mediator (e.g., n-Bu₃SnH)Carbon RadicalRing scission and radical trapping
ElectrophilicElectrophile (e.g., Br₂, I₂, ArI(OAc)₂)Radical Cation / Halonium Ion1,3-Difunctionalization

Transformations Involving Both Fluorine and Bromine Functionalities

While specific experimental data on the combined reactivity of the functional groups in this compound is not extensively documented in publicly available research, the molecule's structure suggests the potential for unique transformations involving both the bromoethoxy side chain and the difluorocyclopropane ring. These theoretical pathways are based on the known chemical behaviors of alkyl halides, ethers, and gem-difluorocyclopropanes.

A significant area of interest is the possibility of intramolecular reactions . The presence of a nucleophilic oxygen atom in the ethoxy group and an electrophilic carbon attached to the bromine atom within the same molecule sets the stage for potential cyclization reactions. For instance, under basic conditions, the deprotonation of a carbon adjacent to the cyclopropane ring could be followed by an intramolecular nucleophilic attack on the carbon-bearing bromine, potentially leading to novel bicyclic structures. Alternatively, the oxygen atom of the ether could act as an internal nucleophile, displacing the bromide to form a cyclic oxonium ion, which could then undergo further rearrangement.

Another plausible scenario involves fragmentation reactions initiated by cleavage of the C-Br bond . Under radical conditions (e.g., using AIBN and a tin hydride), the formation of a primary radical at the terminus of the side chain could trigger a cascade of events. This could include a 1,5-hydrogen atom transfer from the cyclopropane ring or, more interestingly, an interaction with the strained difluorocyclopropane ring, potentially leading to a ring-opening fragmentation. The high ring strain of gem-difluorocyclopropanes makes their C-C bonds susceptible to cleavage, a tendency that could be exploited in such radical-mediated processes. beilstein-journals.org

Transformations initiated by the activation of the difluorocyclopropane ring could also involve the bromo functionality. For example, transition metal-catalyzed ring-opening of the gem-difluorocyclopropane is a known process that often proceeds via cleavage of the C-C bond distal to the fluorine atoms. rsc.orgrsc.org The resulting intermediate, which could have carbocationic or organometallic character, might be trapped intramolecularly by the bromo group, leading to the formation of halogenated, ring-opened products.

The following table outlines these hypothetical transformations that leverage both functional groups of the title compound.

Transformation TypeProposed Initiator/ConditionsPotential Intermediate(s)Possible Product Type(s)
Intramolecular CyclizationBase or Lewis AcidAlkoxide or Oxonium IonBicyclic Ethers or Rearranged Products
Radical-Induced FragmentationRadical Initiator (e.g., AIBN)Primary Alkyl RadicalRing-Opened and/or Rearranged Products
Metal-Catalyzed Ring-Opening and Intramolecular TrappingTransition Metal Catalyst (e.g., Pd, Ni)Organometallic or Cationic SpeciesHalogenated Alkenes or Cyclic Compounds

It is crucial to note that these pathways are predictive and would require empirical studies to confirm their feasibility and to delineate the specific reaction conditions required.

Chemo-, Regio-, and Stereoselectivity in Reactions of the Compound

The bifunctional nature of this compound presents significant questions regarding selectivity in its chemical reactions. The competition between the reactivity of the alkyl bromide and the gem-difluorocyclopropane ring is central to understanding its chemical behavior.

Chemoselectivity refers to the preferential reaction of a reagent at one of two or more different functional groups. In this molecule, a primary chemoselective challenge is to modify one functional group while leaving the other intact.

Nucleophilic Attack: A soft nucleophile, such as a thiol or iodide, would likely favor an SN2 reaction at the primary carbon bearing the bromine, a classic electrophilic site. In contrast, the gem-difluorocyclopropane ring is generally resistant to nucleophilic attack unless activated, for instance by a Lewis acid or a transition metal.

Electrophilic/Lewis Acidic Conditions: Under these conditions, the lone pairs on the ether oxygen or the fluorine atoms could coordinate with the electrophile or Lewis acid. This could lead to either cleavage of the ether C-O bond or, more likely, activation of the cyclopropane ring towards ring-opening. nih.gov The outcome would be highly dependent on the nature of the Lewis acid and the reaction conditions.

Regioselectivity is a key consideration in the context of the ring-opening of the difluorocyclopropane moiety. The electronic properties of the two fluorine atoms significantly weaken the distal C-C bond (the bond opposite the CF2 group), making it the preferred site of cleavage in most ring-opening reactions. rsc.org Consequently, reactions involving the opening of the three-membered ring are expected to be highly regioselective, yielding products derived from the cleavage of this specific bond.

Stereoselectivity will play a crucial role in transformations where new stereocenters are formed or where the configuration of existing ones is altered. For instance, in a stereoselective ring-opening reaction that leads to the formation of a fluoroalkene, the geometry of the resulting double bond (E or Z) would be of paramount importance. nih.govlookchem.com The stereochemical outcome of such reactions is often dictated by the mechanism of the ring-opening and the reagents employed. If a reaction were to introduce a new substituent at the cyclopropane ring, the stereochemistry of this addition would also need to be controlled.

The table below summarizes the anticipated selectivity in various reaction types involving this compound.

Reaction TypeSelectivity AspectPredicted OutcomeRationale
Nucleophilic Substitution (e.g., with NaI)ChemoselectivityPredominant reaction at the C-Br bond.The primary alkyl bromide is a highly reactive site for SN2 displacement.
Transition-Metal Catalyzed Ring-OpeningChemoselectivityPreferential activation of the cyclopropane ring.Many transition metals are known to insert into the strained C-C bonds of cyclopropanes. rsc.org
Ring-Opening of the CyclopropaneRegioselectivityCleavage of the C-C bond distal to the CF2 group.The gem-difluoro group electronically weakens the opposing bond. rsc.org
Ring-Opening to form a FluoroalkeneStereoselectivityDependent on the reaction mechanism; potentially high E/Z selectivity.The stereochemical course of concerted versus stepwise ring-opening pathways would differ. nih.gov

Theoretical and Computational Investigations of 2 2 Bromoethoxy 1,1 Difluorocyclopropane

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are standard methods for investigating the electronic properties of molecules. For a molecule like 2-(2-Bromoethoxy)-1,1-difluorocyclopropane, these calculations would typically be used to determine its optimized molecular geometry, bond lengths, and bond angles. For the parent 1,1-difluorocyclopropane, studies have determined its equilibrium structure with high precision. researchgate.netnih.gov Key parameters like the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential map would reveal sites susceptible to electrophilic or nucleophilic attack. The presence of highly electronegative fluorine atoms significantly influences the electronic structure, polarizing the C-F bonds and affecting the stability of the three-membered ring. beilstein-journals.org

Conformational Analysis and Energy Landscapes

The flexible bromoethoxy side chain of this compound allows for multiple rotational isomers (conformers). A conformational analysis would involve systematically rotating the dihedral angles of the side chain (e.g., C-C and C-O bonds) to map the potential energy surface. chemrxiv.org This process identifies low-energy, stable conformers and the energy barriers for interconversion between them. researchgate.net Such an analysis helps understand the molecule's preferred shapes in different environments, which is crucial for predicting its reactivity and interactions. chemrxiv.org The interplay between steric hindrance from the bromine atom and electrostatic interactions involving the fluorine atoms and the ether oxygen would be a key determinant of the conformational energy landscape.

Reaction Mechanism Predictions and Transition State Analysis

Computational methods are powerful tools for predicting reaction pathways. For 1,1-difluorocyclopropane derivatives, a common area of investigation is the mechanism of ring-opening reactions, which can proceed via radical, carbanionic, or carbocationic intermediates depending on the conditions. beilstein-journals.orgcas.cn For this compound, theoretical studies could predict the mechanisms of reactions such as nucleophilic substitution at the bromine-bearing carbon or cleavage of the cyclopropane (B1198618) ring. Calculations would identify the structures of transition states, which are the highest energy points along a reaction coordinate. cuny.edu The activation energy, derived from the energy difference between the reactants and the transition state, is critical for predicting reaction rates. researchgate.net

Molecular Dynamics Simulations and Reactivity Prediction

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of a system. frontiersin.org An MD simulation of this compound, typically in a solvent like water or an organic solvent, would show how the molecule moves, vibrates, and interacts with its surroundings. researchgate.net This can reveal dominant conformations, solvation effects, and potential reactive encounters. Reactive molecular dynamics (RMD) simulations can be used to model chemical reactions explicitly, predicting how bond breaking and formation occur over time in response to specific conditions like temperature and pressure. chemrxiv.orgscispace.comescholarship.org

Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 2 Bromoethoxy 1,1 Difluorocyclopropane and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. For 2-(2-Bromoethoxy)-1,1-difluorocyclopropane, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic connectivity and stereochemistry.

¹H NMR Spectroscopy The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The protons on the carbon adjacent to the bromine atom (a) would appear as a triplet downfield due to the electronegativity of bromine. The protons on the carbon adjacent to the ether oxygen (b) would also be a triplet, shifted downfield by the oxygen. The cyclopropyl (B3062369) protons (c, d, e) would exhibit more complex splitting patterns due to their rigid arrangement and coupling to each other (geminal and cis/trans) as well as coupling to the fluorine atoms. The methine proton (c) is expected to be the most complex multiplet. The two protons of the CH₂ group in the cyclopropane (B1198618) ring (d, e) are diastereotopic, meaning they are chemically non-equivalent, and would therefore have different chemical shifts and show distinct splitting patterns.

¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum should display five unique signals, one for each carbon atom in a different chemical environment. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. libretexts.org The carbon bonded to bromine (-CH₂Br) would be found in the typical alkyl halide region. The carbons of the ethoxy group (-OCH₂- and -OCH-) would be shifted downfield by the oxygen atom. The most characteristic signals would be from the cyclopropane ring. The carbon bearing the two fluorine atoms (C(F)₂) would appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF), which is typically very large. nih.gov The other two cyclopropyl carbons would also show coupling to the fluorine atoms, albeit with smaller coupling constants.

¹⁹F NMR Spectroscopy ¹⁹F NMR is essential for characterizing fluorinated compounds. rsc.org The two fluorine atoms in this compound are geminal and attached to a stereocenter (the adjacent cyclopropyl carbon), making them diastereotopic. Consequently, they are expected to be chemically and magnetically non-equivalent. This would result in two separate signals in the ¹⁹F NMR spectrum. These two fluorine nuclei would couple to each other, forming an AX or AB spin system (a pair of doublets), and each would also couple to the vicinal protons on the cyclopropane ring, adding further complexity to the signals. The chemical shifts would be in the typical range for gem-difluorocyclopropanes. researchgate.net

Predicted NMR Data for this compound Below is a table of predicted NMR spectral data. These values are estimates based on typical chemical shifts and coupling constants for similar structural motifs.

NucleusPosition (Structure)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H-CH₂Br (a)~3.6t (triplet)³JHH ≈ 6
¹H-OCH₂- (b)~3.9t (triplet)³JHH ≈ 6
¹H-CH(O)- (c)~3.5m (multiplet)³JHH, ³JHF
¹H-CH₂- (ring, d, e)~1.0 - 1.6m (multiplet)²JHH, ³JHH, ²JHF
¹³C-CH₂Br~30s-
¹³C-OCH₂-~70s-
¹³C-CH(O)-~65t²JCF ≈ 10-15
¹³C-CH₂- (ring)~20t²JCF ≈ 10-15
¹³C-CF₂-~115t¹JCF ≈ 280-300
¹⁹F-CF₂--130 to -150dt (doublet of triplets) or ddd²JFF, ²JFH, ³JFH

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Molecular Ion Peak For this compound (C₅H₇BrF₂O), the exact mass of the molecular ion would be determined. A key feature would be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Fragmentation Pattern Electron ionization (EI) would likely cause the molecule to fragment in predictable ways. The major fragmentation pathways for ethers are α-cleavage (cleavage of a C-C bond next to the oxygen) and cleavage of the C-O bond. libretexts.orgwhitman.edu For this molecule, fragmentation would likely involve:

Loss of the bromoethyl radical (•CH₂CH₂Br): This would result from cleavage of the C-O bond, yielding a difluorocyclopropyloxonium ion.

Loss of a bromine atom (•Br): This would generate a cation with the remainder of the molecule intact.

Alpha-cleavage: Cleavage of the CH₂-CH(O) bond could lead to the loss of a •CH₂Br radical.

Fragmentation of the cyclopropane ring: The strained ring could open and fragment, though this is often a more complex process.

Predicted Mass Spectrometry Fragments

m/z ValueProposed Fragment IonComment
200/202[C₅H₇BrF₂O]⁺Molecular ion peak, showing ⁷⁹Br/⁸¹Br isotope pattern
121[C₅H₇F₂O]⁺Loss of •Br
93[C₃H₃F₂O]⁺Fragment from cleavage of the ether C-O bond
107/109[C₂H₄Br]⁺Bromoethyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz

The IR spectrum of this compound would be dominated by absorptions corresponding to its constituent bonds. The most prominent bands would be:

C-F Stretching: Very strong and characteristic absorptions are expected in the 1100-1300 cm⁻¹ region, indicative of the gem-difluoro group.

C-O-C Stretching: A strong, distinct band for the ether linkage should appear in the 1050-1150 cm⁻¹ range.

C-H Stretching: Absorptions for the sp³ C-H bonds of the ethoxy and cyclopropyl groups would be found just below 3000 cm⁻¹. pressbooks.pub

C-Br Stretching: A weaker absorption in the fingerprint region, typically between 500-700 cm⁻¹, would correspond to the carbon-bromine bond.

Predicted Characteristic IR/Raman Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
2850-3000C-H Stretch (sp³)Medium-Strong
1450-1470CH₂ Bend (Scissoring)Medium
1100-1300C-F StretchVery Strong
1050-1150C-O-C Stretch (Ether)Strong
500-700C-Br StretchMedium-Weak

X-ray Crystallography of Solid Derivatives

X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and absolute stereochemistry, by determining the arrangement of atoms within a crystal. researchgate.net Since this compound is a liquid at room temperature, it cannot be analyzed directly by this method.

However, if a solid derivative of the compound were synthesized, X-ray crystallography would be an invaluable tool. For instance, reacting the bromo-functional group to create a crystalline product (e.g., a salt or a complex) would allow for single-crystal X-ray diffraction analysis. researchgate.net This would unambiguously confirm the connectivity of the molecule and the geometry of the difluorocyclopropane ring, validating the interpretations made from spectroscopic data.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC/MS, column chromatography)

Chromatographic methods are essential for separating the target compound from reaction mixtures and for assessing its purity.

Gas Chromatography/Mass Spectrometry (GC/MS) Given its expected boiling point and thermal stability, GC/MS is an ideal technique for the analysis of this compound. nih.gov The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides identification based on the mass-to-charge ratio and fragmentation pattern. A non-polar or mid-polarity capillary column, such as one with a polysiloxane-based stationary phase, would likely provide good separation. libretexts.org The retention time from the GC provides a measure of purity, while the MS data confirms the identity of the eluted peak.

Column Chromatography For preparative scale purification, liquid column chromatography would be employed. Based on its structure, the compound is expected to have moderate polarity due to the ether oxygen and the halogen atoms. Therefore, normal-phase chromatography using silica (B1680970) gel as the stationary phase would be effective. A suitable mobile phase would likely be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297), with the ratio adjusted to achieve optimal separation from starting materials and byproducts.

Applications of 2 2 Bromoethoxy 1,1 Difluorocyclopropane in Complex Molecule Synthesis

Building Block for Fluoro- and Cyclopropane-Containing Scaffolds

The incorporation of fluorine atoms and cyclopropane (B1198618) rings into organic molecules can profoundly influence their physicochemical and biological properties. Fluorine, with its high electronegativity, can modulate acidity, basicity, and metabolic stability, while the three-membered cyclopropane ring introduces conformational rigidity and unique stereoelectronic features. Consequently, 2-(2-bromoethoxy)-1,1-difluorocyclopropane serves as a valuable precursor for the synthesis of molecules endowed with these desirable structural motifs.

The gem-difluorocyclopropane unit is of particular interest in medicinal chemistry and materials science. beilstein-journals.org Its presence can lead to enhanced binding affinity to biological targets and improved pharmacokinetic profiles. Synthetic strategies often involve the initial introduction of the difluorocyclopropane moiety via reagents like this compound, followed by further chemical transformations. The bromoethoxy side chain provides a convenient handle for elaboration, allowing for the attachment of various functional groups or the construction of larger molecular frameworks.

Research has demonstrated the utility of difluorocyclopropane derivatives as precursors to a wide array of fluorine-containing compounds through various ring-opening and functional group interconversion reactions. beilstein-journals.org The inherent strain of the cyclopropane ring, coupled with the strong electron-withdrawing effect of the two fluorine atoms, renders the ring susceptible to cleavage under specific conditions, leading to the formation of linear, fluorinated aliphatic chains. cas.cnnih.gov This reactivity allows chemists to access a diverse range of fluorinated scaffolds that would be challenging to synthesize through other methods.

Table 1: Key Reactions Utilizing the Difluorocyclopropane Moiety

Reaction Type Description Potential Products
Ring-Opening Reactions Cleavage of the cyclopropane ring initiated by radicals, nucleophiles, or electrophiles. Fluorinated aliphatic compounds.
Cycloaddition Reactions Participation of the difluorocyclopropane as a three-carbon unit in cycloaddition reactions. Complex polycyclic systems.
Functional Group Interconversion Modification of substituents on the cyclopropane ring. Variously substituted cyclopropane derivatives.

Strategic Incorporation into Precursors for Diverse Chemical Targets

The dual functionality of this compound allows for its strategic incorporation into synthetic routes targeting a broad spectrum of complex molecules. Both the bromoethoxy and the difluorocyclopropyl moieties can be manipulated selectively or in tandem to achieve the desired molecular complexity.

The pyrrolidine (B122466) ring is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals. researchgate.net The synthesis of substituted pyrrolidines is therefore a significant focus in organic chemistry. While direct conversion of this compound to a pyrrolidine derivative is not a single-step process, its structural features offer a potential entry into this class of heterocycles through multi-step sequences.

One plausible synthetic strategy involves the initial transformation of the bromoethoxy group. For instance, displacement of the bromide with an amine, followed by appropriate functional group manipulations, could lead to a precursor suitable for cyclization. A known method for pyrrolidine synthesis involves the regioselective protonolytic C-C bond cleavage of acylated aminomethyl cyclopropanes. organic-chemistry.org This suggests a pathway where the bromoethoxy group of the title compound is converted to an acylated aminomethyl substituent. Subsequent acid-mediated ring opening of the cyclopropane would then furnish the pyrrolidine ring. This approach highlights the potential of this compound as a starting material for accessing complex heterocyclic structures.

The controlled ring-opening of the difluorocyclopropane ring in this compound provides a powerful tool for the synthesis of polyfunctionalized aliphatic systems. The strain energy of the cyclopropane ring facilitates its cleavage, leading to the formation of linear chains with defined stereochemistry and functionality. cas.cnnih.gov

The reaction conditions for the ring-opening can be tailored to achieve different outcomes. For example, radical-mediated ring-opening can introduce new functional groups at specific positions of the resulting aliphatic chain. researchgate.net Similarly, nucleophilic or electrophilic attack can lead to a variety of functionalized products. The bromoethoxy side chain can either be carried through the ring-opening process for later modification or participate in the reaction itself, leading to more complex transformations. This versatility allows for the generation of a wide array of aliphatic molecules with multiple functional groups, which are valuable intermediates in the synthesis of natural products and other complex organic molecules.

Table 2: Potential Functionalizations of this compound

Functional Group Potential Transformations Resulting Functionality
Bromoethoxy Nucleophilic substitution, elimination Alcohols, ethers, amines, alkenes
Difluorocyclopropane Ring-opening (radical, nucleophilic, electrophilic) Dienes, haloalkenes, functionalized aliphatic chains

Methodological Advancements in Organic Synthesis Enabled by the Compound

The unique reactivity of this compound and related difluorocyclopropanes has spurred the development of novel synthetic methodologies. The ability of the difluorocyclopropane ring to act as a latent source of other functional groups upon ring-opening has been particularly influential.

For instance, the use of gem-difluorocyclopropanes in cycloaddition reactions has expanded the scope of these powerful C-C bond-forming reactions. researchgate.net The electron-deficient nature of the difluorocyclopropane ring allows it to participate in reactions with electron-rich partners, leading to the formation of complex cyclic and polycyclic systems. These reactions often proceed with high stereoselectivity, providing access to enantiomerically enriched products.

Furthermore, the study of the ring-opening reactions of difluorocyclopropanes has led to a deeper understanding of the factors that control the regioselectivity and stereoselectivity of these processes. This knowledge has been applied to the development of new synthetic methods for the preparation of fluorinated molecules with precise control over their structure. The availability of versatile building blocks like this compound is crucial for driving these methodological advancements and expanding the toolbox of synthetic organic chemists. beilstein-journals.org

Future Directions and Emerging Research Avenues for 2 2 Bromoethoxy 1,1 Difluorocyclopropane

Development of Novel and Sustainable Synthetic Routes

The future utility of 2-(2-Bromoethoxy)-1,1-difluorocyclopropane hinges on the development of efficient, safe, and environmentally benign synthetic routes. Current strategies for analogous compounds often rely on multi-step sequences that may involve harsh conditions or hazardous reagents. Future research will likely focus on streamlined and sustainable approaches.

A plausible synthetic strategy involves two key transformations: difluorocyclopropanation and etherification. The order and methodology of these steps provide several avenues for innovation. One potential pathway is the difluorocyclopropanation of 2-bromoethyl vinyl ether. Another involves the Williamson ether synthesis between a metal alkoxide of 1,1-difluorocyclopropan-2-ol and 1,2-dibromoethane.

Key areas for development in synthesizing this compound include:

Advanced Difluorocarbene Sources: Traditional methods for generating difluorocarbene (:CF₂) often require high temperatures and high-boiling-point solvents, such as the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa). organic-chemistry.org Future syntheses could employ milder and more efficient carbene precursors. Reagents like trimethyl(trifluoromethyl)silane (TMSCF₃) activated by a catalytic amount of sodium iodide (NaI), or the less hygroscopic sodium bromodifluoroacetate (BrCF₂COONa), allow for reactions under more controlled conditions. beilstein-journals.orgnih.gov

Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems is a cornerstone of sustainable synthesis. Biocatalysis, using engineered enzymes like myoglobin-based catalysts, has emerged as a powerful tool for highly stereoselective cyclopropanations of fluorinated olefins. wpmucdn.comnih.govresearchgate.net Developing an enzymatic route could provide enantiomerically pure versions of the target compound, which is highly valuable for pharmaceutical applications.

Greener Ether Synthesis: The classic Williamson ether synthesis often uses strong bases and polar aprotic solvents. wikipedia.org Research into greener alternatives, such as using phase-transfer catalysis to enhance reaction rates and minimize solvent use, or employing catalytic methods that avoid stoichiometric salt waste, could significantly improve the sustainability of the etherification step. acs.orgjk-sci.com

Energy-Efficient Methods: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for difluorocyclopropanation, from hours to minutes, while enabling the use of lower-boiling, more easily removable solvents like THF. organic-chemistry.org This approach offers a significant improvement in energy efficiency over conventional heating methods.

Table 1: Comparison of Potential Synthetic Methods
MethodKey ReagentsPotential AdvantagesResearch Focus
Classic ThermalClCF₂COONaEstablished methodologyImproving energy efficiency, reducing solvent waste
Modern Reagent-BasedTMSCF₃/NaIMilder conditions, higher yields beilstein-journals.orgReducing cost of reagents, catalyst development
Microwave-AssistedFluorinated acetate (B1210297) salts, THFRapid reaction times (minutes), avoids hazardous solvents organic-chemistry.orgScale-up feasibility, substrate scope
BiocatalyticEngineered enzymes, diazo compoundsHigh stereoselectivity, environmentally benign wpmucdn.comEnzyme development and stability, process optimization

Exploration of Unprecedented Reactivity Patterns and Transformations

The trifunctional nature of this compound—possessing a reactive carbon-bromine bond, an ether linkage, and a strained fluorinated ring—offers a rich landscape for exploring novel chemical transformations. Future research will aim to unlock this potential, establishing the compound as a versatile synthetic intermediate.

Transformations at the C-Br Bond: The primary alkyl bromide is a prime site for Sₙ2 nucleophilic substitution. This allows for the straightforward introduction of a wide array of functional groups, including azides, nitriles, thiols, and secondary amines, thereby generating a library of derivatives from a single precursor. Furthermore, the bromide could be converted into an organometallic species (e.g., Grignard or organolithium reagent) for carbon-carbon bond formation.

Ring-Opening of the F2CP Moiety: The gem-difluorocyclopropane ring is not merely an inert scaffold; it is a strained system that can undergo selective ring-opening reactions to generate valuable monofluoroalkene structures. rsc.org This reactivity makes the F2CP group a "fluoroallyl synthon." rsc.org

Transition Metal-Catalyzed Opening: Palladium or nickel catalysts can facilitate ring-opening cross-coupling reactions, leading to the formation of linear or branched monofluoroalkenes. rsc.orgresearchgate.net This represents a powerful method for installing a fluorinated double bond into more complex molecules.

Lewis Acid-Mediated Opening: Lewis acids can assist in C-F bond activation, triggering a ring-opening to form a fluoroallyl cation. This electrophilic intermediate can then be trapped by various nucleophiles, providing access to a range of fluoroallylic products. rsc.org

Radical-Induced Opening: The F2CP ring can also be opened under radical conditions, cleaving the distal C-C bond. cas.cn

The ability to perform reactions at the C-Br bond and the F2CP ring orthogonally presents a significant methodological advantage, allowing for stepwise, controlled diversification of the molecular structure.

Table 2: Potential Unexplored Reactions
Reactive SiteReaction TypePotential ReagentsExpected Product Class
C-Br BondNucleophilic SubstitutionNaN₃, KCN, NaSRAzides, Nitriles, Thioethers
C-Br BondSuzuki CouplingArB(OH)₂, Pd catalystAryl-substituted ethers
F2CP RingPd-Catalyzed Ring-OpeningArylboronic acids, Pd(0)Monofluoroalkenes researchgate.net
F2CP RingLewis Acid-Mediated OpeningBF₃·OEt₂, arenesFluoroallylated arenes rsc.org
F2CP RingRadical Ring-OpeningAIBN, n-Bu₃SnHDifluorohomoallylic ethers cas.cn

Integration into Flow Chemistry and Automated Synthesis Platforms

Modernizing chemical synthesis involves leveraging advanced technologies like flow chemistry and automated platforms to enhance safety, efficiency, and reproducibility.

Flow Chemistry: Continuous flow processing is particularly well-suited for the synthesis of this compound. The generation of difluorocarbene, for instance, can be exothermic and involve transient, reactive species. Flow reactors offer superior heat and mass transfer, allowing for precise control over reaction temperature and residence time, which minimizes the formation of byproducts and improves safety. organic-chemistry.orgyoutube.com This technology enables the use of reaction conditions, such as high temperatures and pressures, that are difficult to manage in traditional batch reactors, potentially accelerating reaction rates significantly. youtube.comrsc.org The safe, on-demand generation of hazardous reagents in-line is a key advantage of flow systems. researchgate.netrsc.org

Automated Synthesis: The modular structure of the target molecule makes it an ideal candidate for automated synthesis platforms. wikipedia.org Such systems can perform multi-step reaction sequences, purifications, and analyses with minimal human intervention. synplechem.com An automated platform could be programmed to synthesize a library of derivatives by reacting this compound with an array of different nucleophiles. This high-throughput approach would rapidly generate new chemical entities for screening in drug discovery or materials science programs, significantly accelerating the research and development cycle.

Green Chemistry Principles in the Synthesis and Reactions of the Compound

Adherence to the principles of green chemistry is essential for the future of chemical manufacturing. rroij.com The synthesis and subsequent use of this compound provide numerous opportunities to apply these principles. vapourtec.comyoutube.com

Waste Prevention and Atom Economy: Designing synthetic routes that maximize the incorporation of all materials into the final product is a primary goal. Catalytic methods, which use small amounts of a substance to perform many transformations, are inherently superior to stoichiometric reactions in terms of atom economy and waste reduction. epitomejournals.com

Less Hazardous Chemical Synthesis: A key focus will be replacing hazardous reagents and solvents. For example, developing non-toxic and biodegradable solvents to replace traditional chlorinated or polar aprotic solvents would be a significant advancement. youtube.com Furthermore, biocatalytic routes avoid the use of heavy metals and harsh reagents entirely. nih.gov

Use of Renewable Feedstocks: While the fluorinated core originates from mineral sources, the ethoxy portion of the molecule could potentially be derived from bio-ethanol, a renewable feedstock. Integrating renewable materials into the synthetic pathway is a long-term goal for sustainability.

Table 3: Application of Green Chemistry Principles
Green Chemistry PrincipleApplication to this compound
2. Atom EconomyEmploying catalytic difluorocyclopropanation and cross-coupling reactions.
3. Less Hazardous SynthesisUsing newer, safer difluorocarbene sources like TMSCF₃ instead of older, high-temperature methods. organic-chemistry.org
5. Safer Solvents & AuxiliariesReplacing chlorinated solvents with greener alternatives or using solvent-free conditions.
6. Design for Energy EfficiencyUtilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. organic-chemistry.orgvapourtec.com
9. CatalysisDeveloping transition-metal or enzyme-catalyzed routes for both synthesis and subsequent transformations. wpmucdn.com

Expanding its Utility in Catalysis and Methodological Advancements

Beyond its role as a building block, this compound and its derivatives could contribute to broader methodological advancements in organic chemistry.

Development of Novel Reagents: The unique electronic properties of the F2CP ring—highly electron-withdrawing and conformationally rigid—make it an interesting substituent for designing new catalysts or reagents. For example, derivatives could be explored as ligands for transition metals. The fluorine atoms can profoundly influence the electronic properties of the metal center, potentially leading to catalysts with novel reactivity or selectivity.

Probing Reaction Mechanisms: The well-defined structure of the F2CP group can be used as a mechanistic probe. Its rigidity and distinct spectroscopic signals (e.g., in ¹⁹F NMR) can help elucidate complex reaction pathways.

Bioisosteric Replacement in Medicinal Chemistry: The F2CP moiety is recognized as a valuable bioisostere for other chemical groups in drug design. researchgate.net It can enhance metabolic stability, improve cell permeability, and modulate the pKa of nearby functional groups. wpmucdn.com Systematic exploration of derivatives of this compound could lead to new classes of bioactive molecules by using it as a scaffold for creating analogues of known drugs. The bromoethoxy linker provides a convenient handle for attaching the F2CP core to various pharmacophores.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Bromoethoxy)-1,1-difluorocyclopropane, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves bromination of a cyclopropane precursor. For example, bromine (Br₂) in non-polar solvents like carbon tetrachloride (CCl₄) under free-radical conditions is effective. Optimization requires adjusting temperature (40–60°C), solvent polarity, and radical initiators (e.g., AIBN). Reaction progress can be monitored via TLC or GC-MS, with purification by column chromatography. Contradictions in yield may arise from competing elimination pathways; reducing reaction time or using lower temperatures can mitigate this .
  • Key Parameters : Solvent choice, initiator concentration, and reaction time.

Q. How can researchers characterize the molecular geometry and electronic environment of this compound?

  • Methodological Answer : X-ray crystallography (as in ) provides precise bond angles and dihedral angles. For electronic environments, use 19F^{19}\text{F} and 1H^{1}\text{H} NMR to assess fluorine and hydrogen coupling patterns. Computational methods (DFT calculations) can predict dipole moments and frontier molecular orbitals, aiding in understanding reactivity .

Q. What analytical techniques are critical for assessing purity and stability during storage?

  • Methodological Answer : HPLC with UV detection ensures purity (>98%). Stability studies under varying temperatures (4°C vs. room temperature) and inert atmospheres (N₂) can identify decomposition pathways. FT-IR monitors functional group integrity, while GC-MS detects volatile degradation products .

Advanced Research Questions

Q. How do the bromoethoxy and difluorocyclopropane groups influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing difluorocyclopropane group activates the bromoethoxy moiety for nucleophilic substitution (Sₙ2). Computational studies (e.g., molecular docking or transition-state modeling) predict steric and electronic effects. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis can test regioselectivity .

Q. What mechanistic insights explain contradictory reactivity in polar vs. non-polar solvents?

  • Methodological Answer : In polar solvents (e.g., DMSO), the compound may undergo solvolysis, forming a carbocation intermediate. In non-polar solvents, radical pathways dominate. Kinetic isotope effects (KIE) and Hammett plots can differentiate mechanisms. Contradictions in literature data often stem from solvent-dependent intermediates .

Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

  • Methodological Answer : The bromine atom allows functionalization via Buchwald-Hartwig amination or click chemistry. For example, coupling with heterocycles (e.g., pyridine) generates candidates for kinase inhibition assays. In vitro cytotoxicity screening (MTT assay) and molecular docking against target proteins (e.g., EGFR) validate therapeutic potential .

Q. What computational tools predict the environmental fate of this compound in surface chemistry studies?

  • Methodological Answer : Molecular dynamics simulations model adsorption on indoor surfaces (e.g., silica or polymers). Quantum mechanical calculations (e.g., COSMO-RS) predict partitioning coefficients (log Kₒw) and oxidative degradation pathways. Experimental validation via microspectroscopic imaging (e.g., ToF-SIMS) confirms surface reactivity .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported reaction yields for this compound?

  • Methodological Answer : Use factorial design (e.g., 2³ factorial matrix) to test variables like temperature, solvent, and catalyst loading. Statistical tools (ANOVA) identify significant factors. Contradictions may arise from unaccounted humidity or trace metal impurities; replicate experiments under controlled atmospheres (glovebox) .

Q. What strategies validate the compound’s role in material science applications, such as polymer precursors?

  • Methodological Answer : Radical polymerization studies (e.g., with styrene) assess copolymerization efficiency. GPC measures molecular weight distribution, while DSC evaluates thermal stability. Contradictory Tg values may arise from varying initiator ratios; systematic screening resolves these .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.